1-((4-methoxyphenyl)sulfonyl)-N-(3-methylisoxazol-5-yl)piperidine-3-carboxamide
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Description
1-((4-methoxyphenyl)sulfonyl)-N-(3-methylisoxazol-5-yl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C17H21N3O5S and its molecular weight is 379.43. The purity is usually 95%.
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Scientific Research Applications
Sulfonamide Compounds in Medicine
Sulfonamide compounds are a significant class of synthetic antibiotics used for the therapy of bacterial infections caused by various microorganisms. They are also known as sulfa drugs and have applications beyond antibacterial use, including in diuretics, carbonic anhydrase inhibitors, and antiepileptics. The development and investigation of sulfonamide inhibitors have revealed their utility as antiviral HIV protease inhibitors, anticancer agents, and in the treatment of Alzheimer’s disease. The extensive study of these compounds has highlighted their importance in producing valuable drugs for various conditions such as cancer, glaucoma, inflammation, and dandruff, among others (Gulcin & Taslimi, 2018).
Environmental Impact and Degradation
Sulfamethoxazole, a type of sulfonamide, is identified as a persistent organic pollutant arising from the pharmaceutical industry. It undergoes transformation reactions leading to various metabolites in the environment. Studies focusing on the removal of such contaminants have explored technologies like adsorption, Fenton/photo-Fenton processes, electrochemical oxidation, and photocatalytic degradation. These methods aim for sustainable development and cost-effectiveness in removing toxic contaminants from the environment (Prasannamedha & Kumar, 2020).
Chemical Synthesis and Impurities
The review on the synthesis of omeprazole and pharmaceutical impurities of proton pump inhibitors provides insights into the novel methods and the importance of understanding pharmaceutical impurities. Such studies are crucial for the development of safer and more effective pharmaceuticals, highlighting the role of chemical synthesis in improving drug formulations and minimizing harmful impurities (Saini, Majee, Chakraborthy, & Salahuddin, 2019).
Therapeutic Applications and Mechanisms
The examination of sulfonamide compounds in the context of their therapeutic uses, mechanisms of action, and the physico-chemical and pharmacological properties associated with them is crucial for the development of new drugs. This encompasses a wide range of biological activities including antibacterial, antifungal, antiparasitic, antioxidant, and antitumor properties, further emphasizing the versatility and significance of sulfonamide compounds in medicinal chemistry and drug development (Azevedo-Barbosa et al., 2020).
Properties
IUPAC Name |
1-(4-methoxyphenyl)sulfonyl-N-(3-methyl-1,2-oxazol-5-yl)piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O5S/c1-12-10-16(25-19-12)18-17(21)13-4-3-9-20(11-13)26(22,23)15-7-5-14(24-2)6-8-15/h5-8,10,13H,3-4,9,11H2,1-2H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNSYYUGKQIWPJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)NC(=O)C2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.